8-Chloro-2-hydroxyquinoline-3-carbaldehyde
CAS No.: 73568-42-0
Cat. No.: VC17472820
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73568-42-0 |
|---|---|
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | 8-chloro-2-oxo-1H-quinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14) |
| Standard InChI Key | QKXNZUDICDPMPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-8-hydroxyquinoline-3-carbaldehyde, reflects its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with functional groups strategically positioned to influence electronic and steric properties. Key structural identifiers include:
The aldehyde group at position 3 enhances electrophilicity, enabling condensation reactions, while the hydroxy group at position 2 facilitates hydrogen bonding and metal coordination .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis of 8-chloro-2-hydroxyquinoline-3-carbaldehyde typically involves multi-step functionalization of quinoline precursors. While detailed protocols are proprietary, analogous pathways for related chloroquinoline carbaldehydes include:
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Vilsmeier-Haack Reaction: Formylation of 8-chloroquinolin-2-ol using phosphoryl chloride and dimethylformamide .
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Oxidative Methods: Oxidation of 3-hydroxymethyl intermediates on pre-chlorinated quinolines .
MolCore BioPharmatech reports manufacturing the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a high-value pharmaceutical intermediate .
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding over-chlorination or formylation at undesired positions.
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Stability: The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.61 g/mol | |
| Density | 1.364 g/cm³ | |
| Boiling Point | 349.3°C at 760 mmHg | |
| Flash Point | 165°C | |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility aligns with its LogP value, necessitating solubilizing agents for biological assays .
Chemical Reactivity and Derivatives
Aldehyde-Driven Reactions
The formyl group participates in nucleophilic additions and condensations:
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Schiff Base Formation: Reacts with amines to yield imines, useful in metal-organic frameworks .
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Cyclocondensation: With hydrazines or thiosemicarbazides to form triazoles or thiadiazoles, respectively .
Halogen Reactivity
The chloro substituent at position 8 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, though steric hindrance may limit efficiency .
Applications in Research and Industry
Pharmaceutical Intermediate
8-Chloro-2-hydroxyquinoline-3-carbaldehyde is a precursor to:
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Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and viral pathogens .
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Anticancer Compounds: Metal complexes derived from Schiff bases show cytotoxicity in preclinical studies .
Materials Science
The compound’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) makes it valuable in designing catalytic systems and luminescent materials .
| Parameter | Specification | Source |
|---|---|---|
| Hazard Codes | Xi (Irritant) | |
| Storage | 2–8°C in inert atmosphere | |
| PPE | Gloves, goggles, ventilation |
No acute toxicity data are publicly available, but standard precautions for handling irritants are recommended .
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